Pyrido[3,2-g]quinoline
Overview
Description
Synthesis Analysis
Several synthetic methods exist for preparing pyrido[3,2-g]quinoline derivatives. Notably, a recent study by Azizi et al. demonstrated the use of a heterogeneous propylphosphonium tetrachloroindate ionic liquid catalyst for the selective synthesis of 3,4- and 2,4-disubstituted quinolines . The proposed mechanism involves key steps such as cyclization and functional group transformations.
Scientific Research Applications
Green Synthesis
Pyrido[2,1-a]isoquinoline and pyrido[1,2-a]quinoline derivatives, closely related to Pyrido[3,2-g]quinoline, have been synthesized using ZnO nanoparticles. This method offers an efficient, solvent-free, and environmentally friendly synthesis approach at room temperature, demonstrating the potential of this compound derivatives in green chemistry (Ghazvini et al., 2017).
Novel Synthesis Techniques
A novel Fe-catalyzed protocol has been developed for synthesizing pyrido[2,3-b]indol-4-ones or indolo[3,2-b]quinolines, indicating the versatility and adaptability of this compound in chemical synthesis (Song et al., 2019).
Antiviral Applications
Research on imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives, which share a similar structure to this compound, has shown promising antiviral activity with minimal cytotoxicity. These derivatives have shown potency against various RNA and DNA viruses, suggesting potential antiviral applications for this compound derivatives (Briguglio et al., 2015).
Fluorescent Properties
Pyrido[2,1:2,3]imidazo[4,5-b]quinoline derivatives exhibit novel fluorescent properties. These compounds display deep violet coloration and high fluorescence, indicating their potential use in fluorescence-based applications (Rahimizadeh et al., 2010).
Catalytic Applications
The synthesis of quinolines and Pyrido[3,2-g]quinolines has been catalyzed using heterogeneous propylphosphonium tetrachloroindate ionic liquid, showcasing the use of this compound in catalysis and synthetic chemistry (Azizi et al., 2018).
Solar Cell Applications
Pyrido[1',2':1,5]pyrazolo[4,3-b]quinolines, with structural similarity to this compound, have been synthesized and found to have high fluorescence quantum yields. Their electrochemical properties suggest potential use in dye-sensitized solar cells, indicating a possible application for this compound in renewable energy (Agheli et al., 2020).
Diuretic Properties
Pyrido[3,2,1-ij]quinoline derivatives have been explored for their diuretic properties, suggesting potential biomedical applications. These derivatives exhibit significant effects on urinary function, indicating their potential use in the treatment of conditions requiring diuresis (Ukrainets et al., 2018).
Future Directions
: Azizi, M., Nasr-Esfahani, M., Mohammadpoor-Baltork, I., Moghadam, M., Mirkhani, V., Tangestaninejad, S., & Kia, R. (2018). Synthesis of Quinolines and Pyrido[3,2-g or 2,3-g]quinolines Catalyzed by Heterogeneous Propylphosphonium Tetrachloroindate Ionic Liquid. Journal of Organic Chemistry, 83(17), 10086–10096. DOI: 10.1021/acs.joc.8b02261
Properties
IUPAC Name |
pyrido[3,2-g]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-7-10-4-2-6-14-12(10)8-11(9)13-5-1/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGXNUXNXWMFRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2N=C1)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372798 | |
Record name | pyrido[3,2-g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260-67-3 | |
Record name | pyrido[3,2-g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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